

In Vitro Efficacy and Mechanism of Action of M1002: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

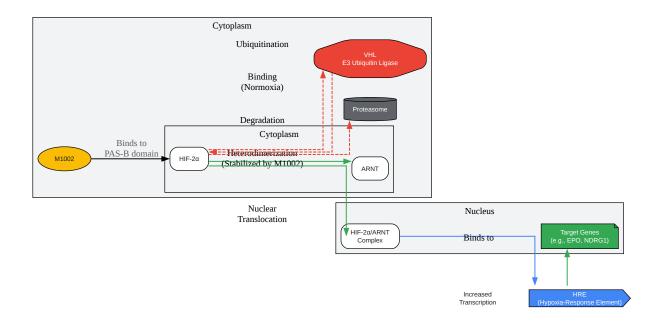
This technical guide provides an in-depth overview of the in vitro studies of **M1002**, a potent and selective small molecule agonist of Hypoxia-Inducible Factor-2 (HIF-2). The information presented herein is intended to equip researchers with the necessary details to understand and potentially replicate key experiments for drug development and scientific investigation.

Core Mechanism of Action

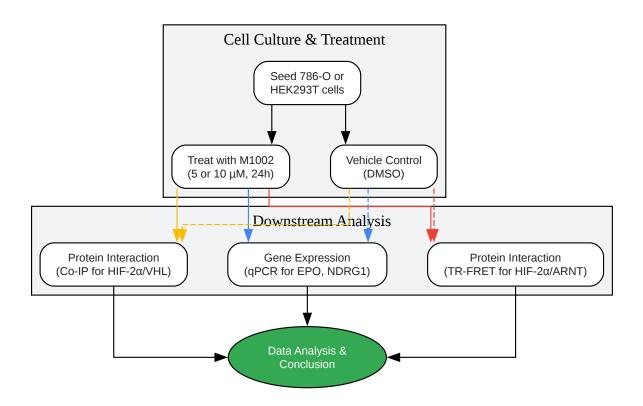
M1002 functions as an allosteric agonist of the HIF- 2α subunit. Its mechanism involves binding to a pocket within the Per-Arnt-Sim (PAS) B domain of HIF- 2α . This binding event enhances the stability of the heterodimer formed between HIF- 2α and the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF- 1β . The stabilized HIF- 2α /ARNT complex then translocates to the nucleus, where it binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, leading to their increased transcription. This action mimics the cellular response to hypoxia.

Signaling Pathway of M1002

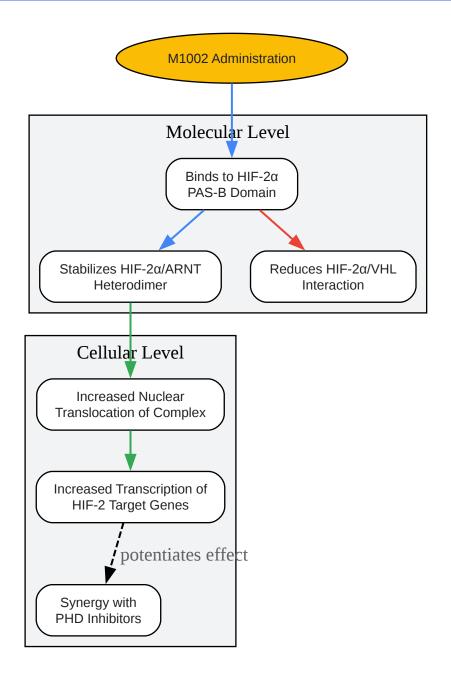












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